molecular formula C10H16N2 B6157666 1-tert-butyl-3-cyclopropyl-1H-pyrazole CAS No. 1934543-80-2

1-tert-butyl-3-cyclopropyl-1H-pyrazole

Cat. No. B6157666
CAS RN: 1934543-80-2
M. Wt: 164.2
InChI Key:
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Description

1-tert-Butyl-3-cyclopropyl-1H-pyrazole (1-TBCP) is an organic compound with a unique structure composed of a pyrazole ring, a tert-butyl group, and a cyclopropyl group. It is a heterocyclic compound with a wide range of applications in the fields of organic synthesis and medicinal chemistry. 1-TBCP has been used as a starting material in the synthesis of other compounds, as a reagent in a variety of organic reactions, and as a tool in the study of enzyme-catalyzed reactions. It has also been used in the development of new drugs and as a model compound in the study of drug design and drug delivery.

Scientific Research Applications

1-tert-butyl-3-cyclopropyl-1H-pyrazole has been used extensively in scientific research. It has been used as a tool in the study of enzyme-catalyzed reactions, as a reagent in organic synthesis, and as a starting material for the synthesis of other compounds. It has also been used in the development of new drugs and as a model compound in the study of drug design and drug delivery. In addition, 1-tert-butyl-3-cyclopropyl-1H-pyrazole has been used in the study of the structure and function of proteins and nucleic acids, as well as in the study of the structure and function of enzymes.

Mechanism of Action

The exact mechanism of action of 1-tert-butyl-3-cyclopropyl-1H-pyrazole is not yet fully understood. However, it is believed that it may act as a competitive inhibitor of enzymes, such as cytochrome P450, which are involved in the metabolism of drugs. It is also believed that 1-tert-butyl-3-cyclopropyl-1H-pyrazole may act as a substrate for enzymes, such as esterases, which are involved in the metabolism of drugs.
Biochemical and Physiological Effects
1-tert-butyl-3-cyclopropyl-1H-pyrazole has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to affect the activity of enzymes involved in the metabolism of drugs, as well as to alter the expression of certain genes. In addition, 1-tert-butyl-3-cyclopropyl-1H-pyrazole has been shown to have anti-inflammatory and anti-tumor activities.

Advantages and Limitations for Lab Experiments

The advantages of using 1-tert-butyl-3-cyclopropyl-1H-pyrazole in laboratory experiments include its availability, its low cost, and its ease of synthesis. Its main limitation is that it is a relatively new compound and its exact mechanism of action is not yet fully understood.

Future Directions

1-tert-butyl-3-cyclopropyl-1H-pyrazole has the potential to be used in a variety of applications, including the development of new drugs and the study of enzyme-catalyzed reactions. Further research is needed to better understand its mechanism of action and its potential applications. Additionally, research is needed to explore its potential as a therapeutic agent and its potential toxicity. Other possible research directions include the study of its structure-activity relationships, the development of new synthetic methods, and the study of its pharmacokinetics and pharmacodynamics.

Synthesis Methods

1-tert-butyl-3-cyclopropyl-1H-pyrazole can be synthesized in several ways. The most common method is the reaction of tert-butyl isocyanide with 1-bromocyclopropane in the presence of a base such as sodium carbonate or potassium carbonate. The reaction yields 1-tert-butyl-3-cyclopropyl-1H-pyrazole as a white solid. This method is simple and efficient, and can be scaled up for industrial production. Other methods of synthesis include the reaction of 1-bromocyclopropane with ethyl isocyanide, the reaction of 1-bromocyclopropane with tert-butyl isocyanide in the presence of a palladium catalyst, and the reaction of 1-bromocyclopropane with tert-butyl isocyanide in the presence of a nickel catalyst.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-tert-butyl-3-cyclopropyl-1H-pyrazole involves the reaction of tert-butyl hydrazine with cyclopropyl ketone followed by cyclization of the resulting hydrazone intermediate.", "Starting Materials": [ "tert-butyl hydrazine", "cyclopropyl ketone", "sodium methoxide", "methanol", "water" ], "Reaction": [ "Step 1: Dissolve tert-butyl hydrazine in methanol and add sodium methoxide to the solution.", "Step 2: Add cyclopropyl ketone to the reaction mixture and stir at room temperature for several hours.", "Step 3: Add water to the reaction mixture and extract the product with a suitable organic solvent.", "Step 4: Purify the product by column chromatography or recrystallization to obtain 1-tert-butyl-3-cyclopropyl-1H-pyrazole." ] }

CAS RN

1934543-80-2

Product Name

1-tert-butyl-3-cyclopropyl-1H-pyrazole

Molecular Formula

C10H16N2

Molecular Weight

164.2

Purity

95

Origin of Product

United States

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